2,6-Dichloro-4-nitrophenol

Übersicht

Beschreibung

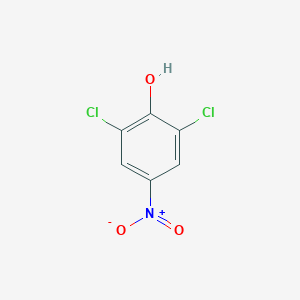

2,6-Dichloro-4-nitrophenol (2,6-DCNP; CAS 618-80-4) is a chlorinated nitroaromatic compound characterized by two chlorine atoms at the ortho positions (C2 and C6) and a nitro group at the para position (C4) of the phenolic ring. Its molecular formula is C₆H₃Cl₂NO₃, with a molecular weight of 208.0 g/mol . This compound is widely utilized as an intermediate in synthesizing pesticides, dyes, and pharmaceuticals . Environmental studies highlight its emergence as a persistent pollutant due to resistance to microbial degradation, attributed to electron-withdrawing chlorine and nitro groups that stabilize the aromatic ring .

In biochemical research, 2,6-DCNP is recognized as a potent inhibitor of sulfotransferases (SULTs), specifically targeting the phenol-sulfating form (P-PST), which modulates sulfation-dependent metabolic pathways . Additionally, it serves as a substrate for acid phosphatase assays due to its stability and sensitivity in enzymatic rate assays . Recent pharmacological studies explore its role in proton transfer complexes for antitumor applications, leveraging its hydrogen-bonding capabilities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-nitrophenol can be synthesized through the chlorination of p-nitrophenol. The process involves dissolving p-nitrophenol in ethanol and then adding it to concentrated hydrochloric acid. The mixture is cooled to below 5°C, and an aqueous solution of potassium chlorate is added under constant stirring, maintaining the temperature below 10°C. The resulting product is filtered, washed, and recrystallized from chloroform or ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process ensures high yield and purity by controlling reaction conditions meticulously and using efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The nitro group and chlorine atoms can be substituted under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products:

Substitution: Products depend on the substituent introduced.

Reduction: 2,6-Dichloro-4-aminophenol.

Oxidation: Quinones and other oxidized derivatives

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Bioremediation of Contaminated Sites

DCNP has been identified as a substrate for certain bacteria capable of degrading nitrophenols, including 2-chloro-4-nitrophenol. A study reported the isolation of Rhodococcus strain RKJ300 from pesticide-contaminated soil that could utilize DCNP as a sole carbon source. This strain demonstrated the ability to degrade various nitrophenols through both oxidative and reductive pathways, making it a potential candidate for in situ bioremediation strategies .

Table 1: Bacterial Strains Capable of Degrading DCNP

| Bacterial Strain | Source | Degradation Pathway |

|---|---|---|

| Rhodococcus RKJ300 | Pesticide-contaminated soil | Oxidative and reductive mechanisms |

| Pseudomonas spp. | Industrial effluents | Aerobic degradation |

Biochemical Applications

Inhibition Studies

DCNP acts as an alternate-substrate inhibitor for phenolsulfotransferase (PST) in rat liver cytosol. It was shown to inhibit the sulfation reactions of various substrates, including p-nitrophenol and dopamine. Kinetic studies indicated that DCNP competitively inhibited the sulfation process, highlighting its potential use in biochemical assays to study enzyme kinetics and inhibition mechanisms .

Table 2: Inhibition Effects of DCNP on PST Activity

| Substrate | Inhibition Type | Inhibition Percentage |

|---|---|---|

| p-Nitrophenol | Competitive | 15% |

| Dopamine | Competitive | 78% |

Pharmacological Research

Antitumor Activity Studies

Recent research has explored the formation of proton transfer complexes between DCNP and various drugs, such as 3,4-diaminopyridine (DAP). These studies focused on the antitumor activity of these complexes, suggesting that DCNP may enhance the efficacy of certain pharmaceutical compounds through complexation processes. The spectroscopic characterization of these complexes provided insights into their potential therapeutic applications .

Table 3: Antitumor Activity of DCNP Complexes

| Complex | Formation Constant | Spectroscopic Properties |

|---|---|---|

| DCNP-DAP | Calculated values available in study | UV-vis, FT-IR analysis |

Toxicological Studies

Safety Profile

DCNP has been evaluated for its toxicological effects, including acute toxicity and skin sensitization potential. Studies indicate that it is harmful if ingested or inhaled and can cause skin irritation. This safety profile is crucial for researchers working with DCNP in laboratory settings and for industries considering its use in formulations .

Table 4: Toxicological Data for DCNP

| Endpoint | Value | Classification |

|---|---|---|

| Acute Toxicity (oral) | H302 (97.7%) | Harmful if swallowed |

| Skin Irritation | H315 (100%) | Causes skin irritation |

| Eye Irritation | H319 (100%) | Causes serious eye irritation |

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-nitrophenol involves its role as an enzyme inhibitor. It inhibits enzymes such as tyrosinase, which is crucial in melanin synthesis. Additionally, it affects enzymes involved in protein and macromolecule synthesis, as well as catalase, which breaks down hydrogen peroxide . The inhibition of these enzymes disrupts normal biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Environmental Prevalence

2,6-DCNP belongs to the dihalogenated nitrophenol (DHNP) family, which includes:

- 2,6-Dibromo-4-nitrophenol (2,6-DBNP)

- 2,6-Diiodo-4-nitrophenol (2,6-DINP)

These compounds share a nitro group at C4 but differ in halogen substituents (Cl, Br, I). All are classified as disinfection byproducts (DBPs) detected in drinking water, with 2,6-DCNP being the most prevalent due to its use in industrial processes .

Microbial Degradation Kinetics

2,6-DCNP exhibits slower biodegradation compared to mono-chlorinated nitrophenols like 2-chloro-4-nitrophenol (2C4NP) due to steric hindrance from dual chlorine atoms. Key findings include:

- Degradation by Cupriavidus strain CNP-8: This bacterium uniquely metabolizes 2,6-DCNP via the HnpAB monooxygenase system, with a degradation rate constant of 0.124 h⁻¹ and a half-saturation constant (Kₘ) of 3.9 ± 1.4 mM . The pathway involves sequential denitration and dechlorination to yield 6-chlorohydroxyquinol (6-CHQ) .

- Comparison with 2C4NP Degradation : 2C4NP is metabolized via the 1,2,4-benzene triol pathway in Burkholderia spp., achieving faster degradation rates (Kₘ = 0.15 mM) due to fewer electron-withdrawing groups .

| Parameter | 2,6-DCNP | 2C4NP |

|---|---|---|

| Degradation Pathway | HnpAB monooxygenase | 1,2,4-Benzene triol |

| Kₘ (mM) | 3.9 ± 1.4 | 0.15 |

| kcat/Kₘ (mM⁻¹ min⁻¹) | 0.12 ± 0.04 | 0.45 |

| Half-Life in Soil | ~30 days | ~7 days |

Enzymatic Inhibition and Biochemical Impact

2,6-DCNP is a selective inhibitor of sulfotransferases, distinguishing it from other chlorophenols:

- Mechanism: Competes with 3′-phosphoadenosine 5′-phosphosulfate (PAPS), the co-substrate for SULTs, reducing sulfation efficiency by >80% in hepatocytes .

- Comparison with Pentachlorophenol (PCP): While PCP broadly inhibits multiple SULT isoforms, 2,6-DCNP specifically targets P-PST with an IC₅₀ of 0.42 mM, making it a tool for studying sulfation-dependent drug metabolism .

| Inhibitor | Target SULT Isoforms | IC₅₀ (mM) | Selectivity |

|---|---|---|---|

| 2,6-DCNP | P-PST | 0.42 | High |

| Pentachlorophenol | Multiple SULTs | 0.15 | Low |

Biologische Aktivität

2,6-Dichloro-4-nitrophenol (DCNP) is a chemical compound that has garnered attention for its biological activity, particularly as an inhibitor of sulfotransferases and its role in biochemical assays. This article presents a detailed examination of the biological activities associated with DCNP, supported by data tables, case studies, and research findings.

DCNP is characterized by its structure, which includes two chlorine atoms and a nitro group attached to a phenolic ring. Its molecular formula is CHClNO, and it has a molecular weight of approximately 208.00 g/mol. The compound is soluble in organic solvents and exhibits distinct absorption characteristics that are useful in various analytical applications.

Inhibition of Sulfotransferases

DCNP acts primarily as an alternate-substrate inhibitor of phenolsulfotransferase (PST). Studies have shown that it can inhibit the sulfation of various substrates such as p-nitrophenol (p-NP) and dopamine. Specifically, DCNP has been demonstrated to inhibit the sulfation reactions in a concentration-dependent manner:

- IC50 Values : The IC50 values for DCNP were found to be approximately 10 µM for p-NP and 5 µM for dopamine, indicating its potency as an inhibitor .

Assay Applications

DCNP is utilized in biochemical assays for measuring acid phosphatase activity. A novel substrate, 2,6-dichloro-4-nitrophenyl phosphate (DCNP-P), is hydrolyzed by acid phosphatase to release DCNP, which can then be quantified spectrophotometrically. This method offers high sensitivity and does not require additional color reactions typically needed in traditional assays .

Case Studies

-

Sulfotransferase Activity Characterization

A study examined the effects of DCNP on human cytosolic sulfotransferases (SULTs). The results indicated that DCNP significantly inhibited the sulfation of minoxidil, with implications for understanding individual responses to drug metabolism . -

Toxicological Implications

In toxicological assessments, DCNP was shown to enhance the cytotoxic effects of other compounds when used at concentrations of 50 mM. This suggests potential interactions that could exacerbate toxicity in biological systems .

Table 1: Summary of Biological Activities of DCNP

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methods for 2,6-dichloro-4-nitrophenol (DCNP)?

- Methodological Answer : DCNP is synthesized via chlorination of 4-nitrophenol in an acidic medium. Key steps include:

- Dissolving 4-nitrophenol in ethanol and hydrochloric acid.

- Gradual addition of chlorine (e.g., via KClO₃) at controlled temperatures (40–60°C) to avoid over-chlorination .

- Purification involves recrystallization from ethanol or chloroform, followed by petroleum ether extraction to isolate crystalline DCNP (melting point: 123–125°C; decomposition observed at 125°C) .

- Quality Control : Validate purity (>99.5%) using HPLC and confirm structure via NMR or FT-IR .

Q. How should DCNP be stored to ensure stability in experimental settings?

- Methodological Answer :

- Store lyophilized DCNP at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month).

- Prepare working solutions in DMSO (10 mM stock) and avoid repeated freeze-thaw cycles to prevent degradation .

- Safety : Use fume hoods and PPE (gloves, lab coats) when handling; consult SDS for hazard mitigation (e.g., R20/21/22: harmful if inhaled, in contact with skin, or swallowed) .

Q. What experimental approaches resolve contradictions in DCNP formation pathways during water disinfection?

- Methodological Answer : Conflicting studies report DCNP formation via:

- UV/Chlorine Processes : Enhanced yields from free amino acids vs. oligopeptides .

- Mitigation Strategies :

LC-HRMS : Track intermediate radicals (e.g., Cl•, •OH) using scavengers (e.g., tert-butanol).

Isotopic Labeling : Use ¹⁵N-labeled precursors to distinguish nitration pathways .

Q. How do sulfotransferase (SULT) inhibition assays using DCNP optimize pharmacokinetic studies?

- Methodological Answer :

- IC₅₀ Determination : Use the Four-Parameter Logistic Function:

where = sulfation rate, = DCNP concentration . - In Vivo Application : Administer DCNP (10 mg/kg in rats) to inhibit SULT isoforms. Monitor plasma decay (t₁/₂ ~30 min) and validate via LC-MS/MS .

- Caution : Dose-dependent hepatotoxicity observed at >20 mg/kg; pair with glutathione precursors for detoxification .

Q. Data Contradiction Analysis

Q. Why do reported melting points for DCNP vary between 123–125°C and 125°C (decomposition)?

- Resolution :

- Decomposition occurs near the melting point, leading to discrepancies. Use differential scanning calorimetry (DSC) to distinguish melting (endothermic peak) from decomposition (exothermic) .

- Recommendation : Report both values with a footnote on thermal instability during measurement.

Q. Computational Chemistry Applications

Q. How can DFT simulations predict DCNP’s reactivity in nitration or halogenation reactions?

- Methodological Answer :

- Model Setup : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., para-nitro group) .

- Reaction Pathways : Simulate Cl• radical attack on 4-nitrophenol using transition state theory (ΔG‡ ~25 kcal/mol) .

- Validation : Compare computed vs. experimental IR spectra (e.g., C–Cl stretch at 550 cm⁻¹) .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGFTWBZNPNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060686 | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-80-4 | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLORO-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WLM45T7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.